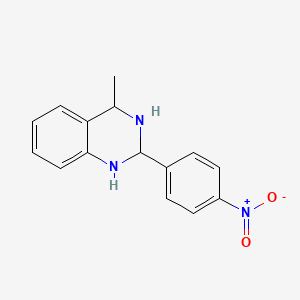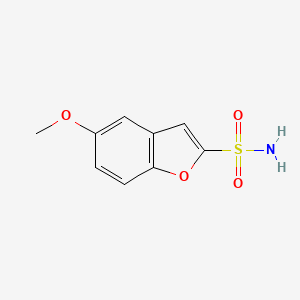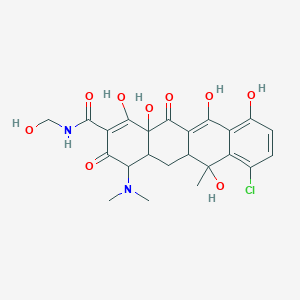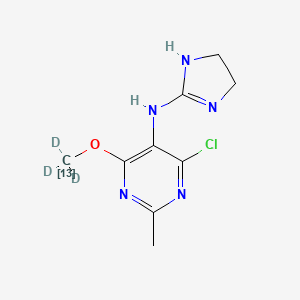
Desamino-Chloro O-Benzyl Alcophosphamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desamino-Chloro O-Benzyl Alcophosphamide is a chemical compound with the molecular formula C14H21Cl3NO3P and a molecular weight of 388.65 g/mol . It is an intermediate in the synthesis of Alcophosphamide, which is a metabolite of the chemotherapeutic agent Cyclophosphamide . This compound is primarily used in scientific research and industrial applications.
Chemical Reactions Analysis
Desamino-Chloro O-Benzyl Alcophosphamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Desamino-Chloro O-Benzyl Alcophosphamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, such as Alcophosphamide.
Medicine: It is involved in the development of chemotherapeutic agents, particularly those related to Cyclophosphamide.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Desamino-Chloro O-Benzyl Alcophosphamide involves its conversion to Alcophosphamide, which is a metabolite of Cyclophosphamide . Cyclophosphamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. The active metabolites of Cyclophosphamide, including Alcophosphamide, form DNA cross-links, leading to the inhibition of DNA replication and cell division. This mechanism is particularly effective in rapidly dividing cancer cells.
Comparison with Similar Compounds
Desamino-Chloro O-Benzyl Alcophosphamide can be compared with other similar compounds, such as:
Cyclophosphamide: A widely used chemotherapeutic agent that requires metabolic activation to exert its effects.
Alcophosphamide: A metabolite of Cyclophosphamide that is directly involved in its cytotoxic activity.
Ifosfamide: Another chemotherapeutic agent similar to Cyclophosphamide, with a slightly different chemical structure and mechanism of action.
This compound is unique in its role as an intermediate in the synthesis of Alcophosphamide, highlighting its importance in the development of chemotherapeutic agents.
Properties
Molecular Formula |
C14H21Cl3NO3P |
|---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[chloro(3-phenylmethoxypropoxy)phosphoryl]ethanamine |
InChI |
InChI=1S/C14H21Cl3NO3P/c15-7-9-18(10-8-16)22(17,19)21-12-4-11-20-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
InChI Key |
AQARVOGHJHVQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOP(=O)(N(CCCl)CCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)



![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)







![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)
